molecular formula C12H26O B586353 10-Methylundecanol-d7 CAS No. 1794760-17-0

10-Methylundecanol-d7

Cat. No.: B586353
CAS No.: 1794760-17-0
M. Wt: 193.382
InChI Key: NQDZCRSUOVPTII-QLWPOVNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methylundecanol-d7 is a deuterated branched-chain alcohol with the molecular formula C₁₂H₁₇D₇O. It features a methyl group at the 10th position of an 11-carbon chain and seven deuterium atoms replacing protium at specific sites, likely on the methyl branch and adjacent carbons. This isotopic labeling ensures minimal chemical property alterations while providing a distinct mass signature, making it valuable as an internal standard in mass spectrometry (e.g., GC-MS, LC-MS) for quantitative analysis . Its high isotopic purity (>98 atom% D, inferred from analogous deuterated compounds in ) minimizes interference in analytical workflows.

Properties

CAS No.

1794760-17-0

Molecular Formula

C12H26O

Molecular Weight

193.382

IUPAC Name

10,11,11,11-tetradeuterio-10-(trideuteriomethyl)undecan-1-ol

InChI

InChI=1S/C12H26O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,3-11H2,1-2H3/i1D3,2D3,12D

InChI Key

NQDZCRSUOVPTII-QLWPOVNFSA-N

SMILES

CC(C)CCCCCCCCCO

Synonyms

10-Methyl-1-undecanol-d7; 

Origin of Product

United States

Preparation Methods

The synthesis of 10-Methylundecanol-d7 typically involves the deuteration of 10-Methylundecanol. This process can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. Industrial production methods often involve the hydrogenation of deuterated intermediates under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .

Chemical Reactions Analysis

10-Methylundecanol-d7 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alkanes .

Scientific Research Applications

10-Methylundecanol-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 10-Methylundecanol-d7 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for the tracking of its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Methyl 10-Undecenoate

  • Structure : C₁₂H₂₂O₂ (ester functional group).
  • Molecular Weight: 198.30 g/mol (vs. ~186 g/mol for 10-Methylundecanol-d7, estimated based on deuterium substitution).
  • CAS RN : 111-81-9 .
  • Applications: Used in fragrance synthesis and organic chemistry due to its unsaturated ester structure. Unlike this compound, it lacks isotopic labeling, limiting its utility in analytical standardization .

Ethyl 10-Undecenoate

  • Structure : C₁₃H₂₄O₂ (ethyl ester variant).
  • Molecular Weight : 212.33 g/mol .
  • CAS RN: Not explicitly listed in evidence.
  • Applications: Approved for use in food additives (JECFA/FCC standards) owing to its stability and solubility in ethanol. Contrastingly, this compound is tailored for analytical precision rather than industrial applications .

Undecane

  • Structure : C₁₁H₂₄ (straight-chain hydrocarbon).
  • Molecular Weight : 156.31 g/mol.
  • CAS RN : 1120-21-4 (inferred from ).
  • Safety Profile: Limited chronic toxicity data available; classified as a flammable hydrocarbon . Unlike this compound, undecane lacks functional groups (e.g., -OH), resulting in divergent solubility and reactivity.

Methyl Undecanoate-d21

  • Structure : CD₃(CD₂)₉COOCH₃ (deuterated ester).
  • Molecular Weight : 221.44 g/mol .
  • CAS RN : 1219804-96-2 .
  • Applications: Serves as a deuterated internal standard in lipidomics. While both compounds share isotopic labeling, this compound’s alcohol group offers distinct polarity and hydrogen-bonding capabilities, affecting chromatographic retention times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.